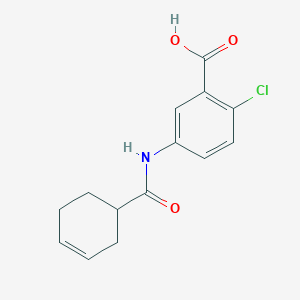![molecular formula C15H23NO B7559926 N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a spin trap, which means that it reacts with free radicals to form a stable adduct that can be analyzed using various spectroscopic techniques. This property makes DMPO an important tool for studying oxidative stress and other biochemical processes that involve free radicals.
Mécanisme D'action
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine acts as a spin trap by reacting with free radicals to form a stable adduct. The reaction between this compound and a free radical results in the formation of a spin adduct, which can be analyzed using electron paramagnetic resonance (EPR) spectroscopy. This technique allows researchers to identify and quantify free radicals in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to protect against DNA damage and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has the potential to be used as a therapeutic agent for various diseases that involve oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine has several advantages for use in lab experiments, including its stability and the ability to detect free radicals in biological systems. However, there are also limitations to its use, including the potential for non-specific reactions and the need for specialized equipment such as EPR spectroscopy.
Orientations Futures
There are several future directions for research involving N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine, including the development of new synthesis methods and the investigation of its potential as a therapeutic agent. Other areas of research include the use of this compound to study the mechanisms of action of various drugs and the development of new techniques for detecting free radicals in biological systems. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the role of oxidative stress in various diseases.
Méthodes De Synthèse
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine can be synthesized using various methods, including the reaction of 3,5-dimethylbenzyl chloride with 3-hydroxytetrahydrofuran in the presence of a base such as sodium hydride. The resulting product is then treated with methylamine to form this compound. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine has been used in various scientific research applications, including the study of oxidative stress, lipid peroxidation, and DNA damage. It has also been used to investigate the mechanisms of action of various drugs and to evaluate the efficacy of antioxidant therapies. This compound is a valuable tool for studying free radical reactions in biological systems, and its use has led to a better understanding of the role of oxidative stress in various diseases.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-13(2)8-15(7-12)10-16-9-14-4-3-5-17-11-14/h6-8,14,16H,3-5,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPEJYXTCFIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCC2CCCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[methyl-(6-propan-2-ylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7559844.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)
![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)


![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)